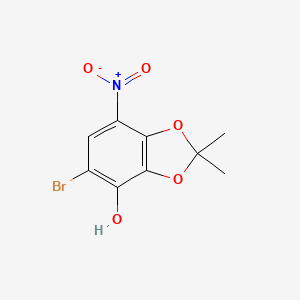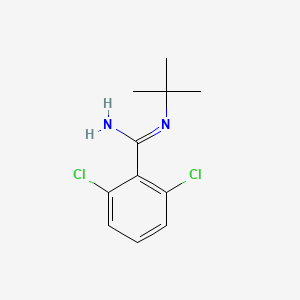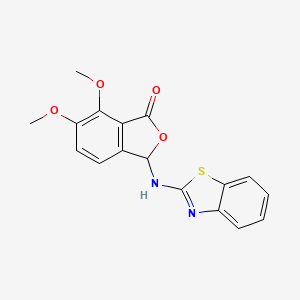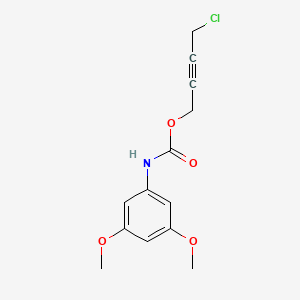![molecular formula C11H10I2O5 B14135068 [(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid CAS No. 89097-40-5](/img/structure/B14135068.png)
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid is a chemical compound characterized by the presence of two iodine atoms and a benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid typically involves the iodination of a benzodioxole precursor followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the desired iodination. The final step involves the esterification or acylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce the compound on a large scale.
化学反応の分析
Types of Reactions
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the acetic acid moiety to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly in the context of iodine metabolism and thyroid function.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of [(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The benzodioxole moiety can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid can be compared with other iodinated benzodioxole derivatives:
[(5-Iodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid: Similar structure but with only one iodine atom, leading to different reactivity and biological activity.
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propionic acid: The propionic acid moiety can alter the compound’s solubility and reactivity compared to the acetic acid derivative.
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]benzoic acid: The benzoic acid moiety introduces additional aromatic interactions, potentially enhancing binding to certain targets.
These comparisons highlight the unique features of this compound, particularly its dual iodine atoms and acetic acid moiety, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
89097-40-5 |
|---|---|
分子式 |
C11H10I2O5 |
分子量 |
476.00 g/mol |
IUPAC名 |
2-[(5,7-diiodo-2,2-dimethyl-1,3-benzodioxol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H10I2O5/c1-11(2)17-9-6(13)3-5(12)8(10(9)18-11)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15) |
InChIキー |
NSYMJZLTPZXAPB-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C(=C(C=C2I)I)OCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)



![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)








